Dimethylphenylfluorosilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
454-57-9 |
|---|---|
Molecular Formula |
C8H11FSi |
Molecular Weight |
154.26 g/mol |
IUPAC Name |
fluoro-dimethyl-phenylsilane |
InChI |
InChI=1S/C8H11FSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
OCKMVMKNCKNCMZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CC=C1)F |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Dimethylphenylfluorosilane and Its Derivatives
Established Synthetic Routes to Dimethylphenylfluorosilane
Established methods for the synthesis of this compound primarily involve the manipulation of precursor silanes through exchange reactions or the decomposition of more complex systems.
Silyl (B83357) Exchange Reactions as Synthetic Pathways
Silyl exchange reactions represent a significant class of transformations in organosilicon chemistry. While not a direct synthesis of this compound, these reactions utilize it as a key reactant to form new silicon-silicon bonds, demonstrating its role in constructing larger polysilane frameworks.
Preparation via Reactions with Silylpotassium Compounds
This compound serves as an essential electrophile in reactions with highly nucleophilic silylpotassium reagents. A notable example is the one-pot reaction between tris(trimethylsilyl)silylpotassium and an excess of this compound. wayne.eduresearchgate.net This reaction proceeds via a silyl exchange process to produce tetrakis(dimethylphenylsilyl)silane. wayne.eduresearchgate.net The use of this compound in this context is a pathway to create highly silylated silane (B1218182) core structures. wayne.edu
| Silylpotassium Reagent | Silyl Fluoride (B91410) Reagent | Major Product | Reference |
|---|---|---|---|
| Tris(trimethylsilyl)silylpotassium | This compound (excess) | Tetrakis(dimethylphenylsilyl)silane | wayne.edu, researchgate.net |
Halogen Exchange Reactions, including Fluorination of Chlorosilanes
A primary and industrially viable route for producing fluorosilanes is through halogen exchange (halex) reactions, starting from more readily available chlorosilanes. google.com This method involves reacting a chlorosilane with a suitable fluorinating agent to replace the chlorine atom with fluorine.
The synthesis of this compound can be achieved by the direct fluorination of its precursor, Dimethylphenylchlorosilane. Various fluorinating agents have been studied for the conversion of chlorosilanes to fluorosilanes. researchgate.netgoogle.com These reagents vary in reactivity, cost, and safety. For instance, metal fluorides such as SbF₃, CuF₂, and ZnF₂ can be used, though concerns about cost and toxicity may arise. google.com More common and industrially practical reagents include alkali metal fluorides and other fluoride salts. google.comresearchgate.net Ammonium hexafluorosilicate (B96646) has been noted as a superior reagent for some conversions due to milder reaction conditions and easier work-up. researchgate.net Potassium hydrogen fluoride (KHF₂) is also an effective agent for this transformation. google.com
| Fluorinating Agent | Precursor | General Conditions | Reference |
|---|---|---|---|
| Potassium Hydrogen Fluoride (KHF₂) | Chlorosilanes | Often performed neat or with minimal solvent; may require heating. | google.com |
| Ammonium Hexafluorosilicate ((NH₄)₂SiF₆) | Chlorosilanes | Effective for hindered silanes; does not affect Si-H or Si-Si bonds. | researchgate.net |
| Zinc Fluoride (ZnF₂) | Chlorophenyldisilanes | Requires a catalyst such as silver powder. | researchgate.net |
| Hydrogen Fluoride (HF) | Fluoroalkyl silane chlorides | Used in aqueous-alcoholic solutions for quantitative conversion. | google.com |
Formation through Pyrolysis of Fluorinated Systems
The thermal decomposition, or pyrolysis, of complex fluorinated compounds can serve as a pathway to simpler, stable fluorosilanes. Research into the pyrolysis of fluorinated silica (B1680970) gels prepared from precursors like 3,3,3-trifluoropropyltrimethoxysilane shows that thermal decomposition of the fluoroalkyl groups occurs at high temperatures (450–600°C). researchgate.net During this process, gas-phase evolution of different fluorinated silicon units is observed, suggesting bond rearrangement and formation of volatile Si-F species. researchgate.net
Similarly, studies on the thermal decomposition of simple fluorinated monosilanes and silicon-fluoride adlayers on silicon surfaces have shown that species such as SiF₂ and SiF₄ are common gas-phase products at elevated temperatures. wayne.eduaps.org While the specific formation of this compound through pyrolysis of a tailored precursor is not extensively documented, these findings establish the general principle that Si-F bonds can be formed under pyrolytic conditions from more complex fluorinated organosilicon materials. researchgate.netaps.org
Alternative Synthetic Approaches and Precursors
Beyond halogen exchange, other precursors can be utilized to synthesize this compound. A significant alternative approach involves the direct fluorination of the corresponding hydrosilane.
Dimethylphenylsilane (B1631080) (PhMe₂SiH) is a key precursor that can be converted to this compound. ontosight.aiguidechem.com This transformation involves the reaction of the Si-H bond with a suitable fluorinating agent, such as hydrogen fluoride. ontosight.ai This method leverages the reactivity of the silicon-hydride bond, which can be cleaved to form a new silicon-halogen bond. This approach is part of a broader class of reactions where hydrosilanes are functionalized to create a variety of organosilicon compounds. psu.edu
Considerations for Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure an efficient, economical, and safe manufacturing process. The scalability of a synthetic route is not merely a linear amplification of lab-scale procedures but involves overcoming a distinct set of challenges related to chemical engineering, process safety, economic viability, and regulatory compliance. pmarketresearch.comresearchgate.net
A primary consideration in the scalable synthesis of this compound is the selection of an appropriate synthetic methodology. While several methods may be viable in a laboratory setting, only those that are robust, use readily available and cost-effective starting materials, and offer high yield and selectivity are suitable for large-scale production. nih.govacs.org The industrial production of organosilanes often relies on catalytic processes that are both atom-economical and environmentally benign. acs.org For instance, the dehydrogenative coupling of hydrosilanes with alcohols is a commercially viable route for producing Si-O coupling compounds, as the only byproduct is hydrogen gas. mdpi.com Similarly, alkene hydrosilylation is an atom-economic reaction used to synthesize monomers for various silicon-based materials on a large scale. nih.govacs.org
The fluorination step is a critical aspect of this compound synthesis. While reagents like diethylaminosulfur trifluoride (DAST) are effective on a small scale, their thermal instability and potential for hazardous decomposition make them unsuitable for industrial applications. sigmaaldrich.com Therefore, the development and use of safer, more stable, and highly selective fluorinating agents, such as 2-pyridinesulfonyl fluoride (PyFluor), are crucial for scalable and safe production. sigmaaldrich.com The choice of fluorinating agent directly impacts not only safety but also the purification process, as fewer byproducts simplify downstream processing.
Process intensification is a key strategy for enhancing the efficiency of chemical manufacturing. researchgate.netcobaltcommunications.comscribd.comnumberanalytics.com This approach aims to develop smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com In the context of this compound synthesis, process intensification could involve the use of microreactors or continuous flow reactors. These systems offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic reactions. rsc.org By minimizing reactor volume and residence times, process intensification can lead to significant reductions in capital and operational costs. researchgate.net
Key Challenges in Scaling Up Production
The scale-up of this compound synthesis presents several challenges that must be addressed to ensure a successful transition from the laboratory to an industrial plant. These challenges span from fundamental chemical engineering principles to logistical and regulatory hurdles.
| Challenge Category | Specific Considerations for this compound | Potential Mitigation Strategies |
| Heat Transfer | The fluorination of silane precursors can be highly exothermic, leading to potential runaway reactions and the formation of impurities at a large scale where heat dissipation is less efficient. researchgate.net | - Utilization of continuous flow reactors or microreactors with high surface-area-to-volume ratios for better thermal control. rsc.org- Stepwise addition of reagents.- Use of less reactive fluorinating agents that allow for milder reaction conditions. |
| Mass Transfer & Mixing | Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in reduced selectivity and yield. researchgate.net | - Implementation of high-efficiency stirring systems.- Use of static mixers in continuous processes.- Process intensification techniques to reduce diffusion distances. scribd.com |
| Raw Material Sourcing & Purity | The cost and consistent quality of starting materials, such as dimethylphenylchlorosilane and the fluorinating agent, are critical for economic viability and product consistency. nih.gov | - Establishing long-term contracts with reliable suppliers.- Developing robust incoming quality control procedures.- Exploring alternative, more economical starting materials or synthetic routes. |
| Process Safety & Handling | Handling of potentially hazardous materials, such as corrosive fluorinating agents or flammable solvents, at an industrial scale requires stringent safety protocols. pmarketresearch.comsigmaaldrich.com | - Implementation of closed-system handling procedures.- Use of personal protective equipment (PPE) and engineering controls (e.g., fume hoods, ventilation).- Conducting thorough process hazard analyses (PHAs). |
| Downstream Processing & Purification | Separation of the final product from unreacted starting materials, catalysts, and byproducts can be more complex and costly at scale. The required purity level, especially for applications in the semiconductor industry, poses a significant challenge. pmarketresearch.comdataintelo.com | - Optimization of the reaction to minimize byproduct formation.- Development of efficient and scalable purification techniques, such as distillation or crystallization.- Implementation of in-process controls to monitor product purity. |
| Environmental & Regulatory Compliance | The production of fluorinated compounds is often subject to strict environmental regulations due to the potential global warming potential (GWP) of byproducts. pmarketresearch.com | - Selection of synthetic routes with higher atom economy and fewer hazardous byproducts.- Implementation of waste treatment and recycling processes.- Staying abreast of and complying with local and international regulations such as REACH. pmarketresearch.com |
Economic Considerations for Industrial Production
The economic feasibility of producing this compound on a large scale is a determining factor for its commercialization. A thorough techno-economic analysis is essential to evaluate the profitability of the manufacturing process.
| Economic Factor | Impact on this compound Production | Strategies for Optimization |
| Capital Expenditure (CAPEX) | The initial investment in manufacturing equipment, infrastructure, and plant construction represents a significant upfront cost. researchgate.net | - Adopting process intensification to reduce the size and cost of reactors and other equipment. researchgate.netcobaltcommunications.com- Designing a multi-product facility to improve asset utilization.- Exploring modular construction options to reduce initial investment. |
| Operating Expenditure (OPEX) | These ongoing costs include raw materials, energy consumption, labor, maintenance, and waste disposal. nih.gov | - Optimizing reaction conditions to maximize yield and minimize raw material consumption.- Implementing energy-efficient technologies and heat integration to reduce utility costs. researchgate.net- Automating processes to reduce labor costs. |
| Raw Material Costs | The price of key starting materials, particularly the fluorinating agent and the silane precursor, can be a major contributor to the overall production cost. nih.gov | - Sourcing materials from competitive suppliers.- Developing synthetic routes that utilize cheaper, more abundant raw materials.- Implementing recycling streams for unreacted materials. |
| Throughput & Plant Capacity | The production volume directly impacts the unit cost of the product. Higher throughput generally leads to lower per-unit costs due to economies of scale. | - Designing the plant with future expansion in mind.- Optimizing the process to maximize throughput without compromising quality.- Ensuring reliable equipment to minimize downtime. |
| Market Demand & Pricing | The demand for this compound in sectors like semiconductors and advanced materials will influence its selling price and overall profitability. pmarketresearch.comdataintelo.com | - Targeting high-value applications where the unique properties of the compound are critical.- Establishing strong customer relationships and long-term supply agreements.- Monitoring market trends to anticipate changes in demand. |
| Sustainability & "Green" Chemistry | Increasing emphasis on sustainable manufacturing can impact long-term economic viability. Processes that are more environmentally friendly may have a competitive advantage. pmarketresearch.com | - Employing catalytic processes with high atom economy. acs.org- Using greener solvents and minimizing waste generation.- Developing processes for recycling byproducts. |
Reactivity and Reaction Mechanisms of Dimethylphenylfluorosilane
Nucleophilic Reactivity at the Silicon Center
The silicon atom in dimethylphenylfluorosilane is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is centered on the cleavage of the silicon-fluorine (Si-F) bond, which, despite its high bond energy, can be substituted under appropriate conditions.
A fundamental application of halosilanes is the formation of new carbon-silicon (C-Si) bonds through reactions with organometallic reagents, such as organolithium or Grignard reagents. orgsyn.orglibretexts.org These reactions proceed via a nucleophilic substitution mechanism where the carbanionic component of the organometallic reagent attacks the electrophilic silicon center, displacing the fluoride (B91410) ion.
For instance, the reaction of this compound with an organolithium reagent (R-Li) or a Grignard reagent (R-MgX) results in the formation of a new tetraorganosilane, where the fluorine atom is replaced by the organic group 'R'.
General Reaction Scheme:
Ph(CH₃)₂Si-F + R-Li → Ph(CH₃)₂Si-R + LiF
Ph(CH₃)₂Si-F + R-MgX → Ph(CH₃)₂Si-R + MgXF
These reactions are synthetically valuable for creating more complex organosilicon molecules with tailored properties. While less reactive organomagnesium reagents might require elevated temperatures or longer reaction times, highly reactive organolithium reagents facilitate the substitution smoothly. orgsyn.org
The reactivity of the silicon-halogen bond in nucleophilic substitution reactions is highly dependent on the nature of the halogen. Fluorosilanes, such as this compound, are generally less reactive than their chlorosilane counterparts, like dimethylphenylchlorosilane. This difference is primarily attributed to the respective bond strengths and the leaving group abilities of the halide ions.
The silicon-fluorine bond is one of the strongest single bonds in chemistry, making it more difficult to cleave than the weaker silicon-chlorine (Si-Cl) bond. Consequently, reactions involving the displacement of fluoride often require more forcing conditions or specific catalytic activation compared to the displacement of chloride, which is a better leaving group.
| Property | Dimethylphenylfluoro silane (B1218182) (Si-F) | Dimethylphenylchloro silane (Si-Cl) |
| Bond Energy | ~540-580 kJ/mol | ~360-380 kJ/mol |
| Leaving Group Ability | Poor (F⁻ is a strong base) | Good (Cl⁻ is a weaker base) |
| Reactivity | Lower | Higher |
| Typical Conditions | May require catalysts or harsher conditions | Often proceeds under mild conditions |
This reactivity trend makes chlorosilanes more common substrates for standard nucleophilic substitutions, while the robustness of the Si-F bond in fluorosilanes can be advantageous in contexts where stability is required. orgsyn.org
Electrophilic Aromatic Substitution Reactions of the Phenyl Moiety
The dimethylfluorosilyl group (-Si(CH₃)₂F) attached to the benzene (B151609) ring influences the outcome of electrophilic aromatic substitution (EAS) reactions. wikipedia.org The substituent's electronic properties determine both the reaction rate compared to unsubstituted benzene and the regioselectivity of the substitution (i.e., the position of the incoming electrophile).
The -Si(CH₃)₂F group acts as a deactivating, ortho, para-director.
Deactivating Effect : Silicon is more electropositive than carbon, but the presence of the highly electronegative fluorine atom imparts a significant net inductive electron-withdrawing effect (-I) on the silyl (B83357) group. This effect reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. libretexts.org
Ortho, Para-Directing Effect : Despite its deactivating nature, the silyl group directs incoming electrophiles to the ortho and para positions. This is because the silicon atom can stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the attack at these positions. This stabilization occurs through hyperconjugation or d-orbital participation, which helps to delocalize the positive charge. The intermediate for meta attack lacks this additional stabilization. Therefore, the activation energies for ortho and para attack are lower than for meta attack, leading to the formation of ortho and para substituted products. organicchemistrytutor.comlibretexts.org
| Position of Attack | Stability of Arenium Ion Intermediate | Product |
| Ortho | Stabilized by the silyl group | Major Product |
| Para | Stabilized by the silyl group | Major Product |
| Meta | Not stabilized by the silyl group | Minor/Trace Product |
Silyl Transfer and Oligomerization Reactions
This compound can serve as a building block for the synthesis of larger silicon-containing molecules, such as linear oligosilanes or more complex cyclic architectures. These reactions typically involve the formation of new silicon-silicon bonds.
Linear oligosilanes, which are chains of silicon atoms, can be synthesized from halosilane precursors through reductive coupling reactions. A classic method is the Wurtz-type coupling, which involves reacting the halosilane with an alkali metal, such as sodium or potassium.
In the case of this compound, treatment with a potent reducing agent can lead to the formation of a Si-Si bond, producing 1,2-difluoro-1,1,2,2-tetramethyl-1,2-diphenyldisilane. This process can continue, adding more silyl units to form longer linear oligosilanes. osti.gov The high strength of the Si-F bond means that more reactive reducing agents or harsher conditions may be necessary compared to analogous reactions with chlorosilanes.
Example Reaction: 2 Ph(CH₃)₂Si-F + 2 Na → Ph(CH₃)₂Si-Si(CH₃)₂Ph + 2 NaF
The synthesis of cyclic organosilicon structures generally requires di-functional or poly-functional precursors. While monofunctional this compound cannot form a ring on its own, it can be incorporated into cyclic structures. For example, reacting a difunctional organometallic reagent (e.g., a di-Grignard reagent) with two equivalents of this compound could yield a larger, linear molecule that might undergo subsequent cyclization.
More commonly, cyclic silanes are formed from the reductive coupling of dihalosilanes. For instance, the reduction of a dichlorosilane (B8785471) can produce a cyclotetrasilane (B14331914) or cyclopentasilane. While direct examples using a fluorinated precursor are less common due to lower reactivity, the underlying principles of Si-Si bond formation remain applicable. osti.gov The synthesis of mixed phenyl(fluoro)chlorodisiloxanes has been studied, where the analysis noted the absence of cyclic structures under the specific reaction conditions employed, highlighting that linear oligomerization is often favored. researchgate.net
Radical Processes Involving this compound
A comprehensive review of the current scientific literature did not yield specific research directly identifying this compound as a product in radical-polar crossover reactions. Radical-polar crossover reactions represent a sophisticated class of chemical transformations where the reactivity of an intermediate species switches between a radical and a polar (ionic) pathway. This duality allows for unique bond formations and molecular complexity generation. While the field of radical chemistry is extensive, the specific involvement of this compound in such crossover mechanisms has not been explicitly detailed in available research.
Similarly, its explicit role as a byproduct or intermediate in other forms of radical chemistry is not extensively documented. Radical reactions, initiated by light, heat, or radical initiators, proceed via highly reactive species with unpaired electrons. These reactions are fundamental in polymer chemistry and various organic syntheses. The potential for this compound to act as a transient intermediate or to be formed as a secondary product in these complex reaction cascades remains an area for future investigation. The stability of the silicon-fluorine bond and the reactivity of the phenyl and methyl groups attached to the silicon center could theoretically allow for its participation in radical processes, but specific evidence is lacking in the current literature.
Thermal and Chemical Decomposition Pathways
Analysis of scientific literature on the pyrolysis of phenyl-containing silicone polymers does not specifically identify this compound as a primary volatile product. The thermal decomposition of such polymers is a complex process that yields a variety of products. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a common analytical technique used to identify the volatile fragments produced during the thermal degradation of polymers. For phenyl-containing silicones, the major pyrolysis products are typically cyclic siloxanes, such as various isomers of methylphenylcyclosiloxanes, and aromatic compounds like benzene. The formation of these products is influenced by factors such as the polymer structure, temperature, and the presence of catalysts or impurities.
The table below summarizes typical pyrolysis products identified from phenyl-containing silicone polymers.
| Precursor Polymer Type | Typical Pyrolysis Products | Analytical Method |
| Polydimethylsiloxane (PDMS) | Cyclic dimethylsiloxanes (D3, D4, etc.) | Py-GC/MS |
| Polymethylphenylsiloxane (PMPS) | Cyclic methylphenylsiloxanes, Benzene | Py-GC/MS |
| Polydiphenylsiloxane (PDPS) | Cyclic diphenylsiloxanes, Benzene | Py-GC/MS |
This table is generated based on general findings in the field of silicone polymer pyrolysis and does not imply the specific formation of this compound.
Mechanisms of fluorosilane degradation can involve:
Hydrolysis: In the presence of water, the Si-F bond can undergo hydrolysis to form silanols (Si-OH) and hydrogen fluoride (HF). This process is often catalyzed by acids or bases.
Radical Reactions: At elevated temperatures, homolytic cleavage of Si-C or C-H bonds can occur, leading to the formation of radical intermediates. These radicals can then participate in a variety of subsequent reactions, including rearrangement, disproportionation, and combination.
Redistribution Reactions: At high temperatures, fluorosilanes can undergo redistribution reactions, where substituents on the silicon atoms are exchanged. This can lead to the formation of a mixture of different silane compounds.
The presence of the phenyl group in this compound is expected to influence its thermal stability, generally increasing it compared to purely alkyl-substituted silanes. The Si-phenyl bond is thermally robust. Decomposition is more likely to be initiated by the cleavage of the Si-methyl or C-H bonds at very high temperatures.
Advanced Spectroscopic and Structural Characterization of Dimethylphenylfluorosilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of chemical compounds. bruker.comnih.gov For dimethylphenylfluorosilane, a combination of ¹H, ¹⁹F, and ²⁹Si NMR experiments provides a complete picture of its molecular architecture.
Application of ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to identify the hydrogen environments within a molecule. In this compound, two distinct types of protons are present: those on the two methyl groups attached to the silicon atom and those on the phenyl group. The chemical shift of protons is influenced by their proximity to electronegative atoms and unsaturated systems. libretexts.org The protons of the methyl groups (Si-CH₃) are expected to appear in the upfield region of the spectrum. Due to the electronegativity of the directly attached silicon and nearby fluorine, their signal will be shifted slightly downfield compared to tetramethylsilane (B1202638) (TMS). The protons on the phenyl ring will resonate in the typical aromatic region (approximately 7.0-8.0 ppm). The coupling between the fluorine atom and the methyl protons over three bonds (³J-coupling) would likely resolve the methyl proton signal into a doublet.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Methyl (Si-CH₃) | ~0.4 - 0.6 | Doublet (due to ³J(H-F)) |
| Phenyl (C₆H₅) | ~7.2 - 7.8 | Multiplet |
Utility of ¹⁹F NMR Spectroscopy for Fluorine Environments
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally specific and sensitive tool for characterization. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly suitable for NMR analysis. wikipedia.org The chemical shift range in ¹⁹F NMR is vast, allowing for clear distinction even between structurally similar fluorinated compounds. wikipedia.orgalfa-chemistry.com The chemical shift is highly sensitive to the electronic environment, influenced by factors like electronegativity of neighboring atoms and resonance effects. alfa-chemistry.comnih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a signal whose chemical shift is characteristic of a fluorine atom bonded to a silicon atom. This signal would likely appear as a septet due to coupling with the six equivalent protons of the two methyl groups (²J(F-H)). The chemical shift for Si-F compounds typically falls within a known range, with tetrafluorosilane appearing at -163.3 ppm relative to CFCl₃. colorado.edu
| Fluorine Type | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |
| Silicon-bound (Si-F) | -160 to -170 | Septet (due to ²J(F-H)) |
Employment of ²⁹Si NMR Spectroscopy in Organosilicon Characterization
To directly probe the silicon center, ²⁹Si NMR spectroscopy is employed. Although ²⁹Si has a low natural abundance (4.7%) and sometimes long relaxation times, it provides invaluable information about the silicon's coordination and bonding environment. umass.edursc.org The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom. umass.edu For this compound, the silicon atom is bonded to two carbon atoms (from the methyl groups), one phenyl group, and one fluorine atom. The most significant feature in the ²⁹Si NMR spectrum would be the large one-bond coupling constant between silicon and fluorine (¹J(Si-F)), which can be in the range of 280-300 Hz. dtic.mil This coupling provides definitive evidence for the Si-F bond. The spectrum is typically acquired with proton decoupling to simplify the signals.
| Silicon Environment | Expected Chemical Shift (δ, ppm vs TMS) | Key Coupling |
| C₂(Ph)Si-F | -5 to -20 | ¹J(Si-F) ≈ 280 Hz |
Mass Spectrometry (MS) for Compound Identification and Mechanistic Pathways
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. iitd.ac.in For this compound, electron ionization (EI) is a common method used to generate a molecular ion (M⁺) and charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in identification and providing insight into the molecule's stability and bond strengths. researchgate.netpharmacy180.com
The molecular ion peak for this compound would appear at an m/z corresponding to its molecular weight (154.26 g/mol ). Common fragmentation pathways for organosilanes involve the cleavage of bonds to the silicon atom. researchgate.net It is expected that the fragmentation of this compound would proceed through the loss of stable neutral or radical species.
Expected Fragmentation Pathways:
Loss of a methyl radical (•CH₃): This is a very common fragmentation pathway for compounds containing methylsilyl groups, leading to a prominent peak at m/z 139 ([M - 15]⁺).
Loss of a fluorine atom (•F): Cleavage of the Si-F bond would result in a fragment at m/z 135 ([M - 19]⁺).
Loss of a phenyl group (•C₆H₅): This would produce a fragment ion at m/z 77, a common peak for phenyl-containing compounds, although the charge may remain on the silyl (B83357) fragment. iitd.ac.in
| Ion | m/z (Mass/Charge) | Identity |
| [C₈H₁₁FSi]⁺ | 154 | Molecular Ion (M⁺) |
| [C₇H₈FSi]⁺ | 139 | [M - CH₃]⁺ |
| [C₈H₁₁Si]⁺ | 135 | [M - F]⁺ |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. diva-portal.org It is particularly well-suited for the analysis of volatile compounds like this compound. pdf4pro.com In a typical GC-MS analysis, the sample mixture is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. diva-portal.org As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. There, it is ionized, and a mass spectrum is generated. diva-portal.orgmdpi.com This allows for the positive identification of the compound even in a complex mixture and is also a powerful tool for determining its purity.
Vibrational Spectroscopy (Infrared and Raman) for Bonding and Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. ku.edu These techniques are complementary and provide a characteristic fingerprint based on the functional groups present in the molecule. edinst.comwikipedia.orgresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The Si-F stretch is a particularly strong and diagnostically useful band.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. spectroscopyonline.comnih.gov A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. wikipedia.org For this compound, symmetric vibrations and vibrations of less polar bonds, such as the Si-phenyl and C-C bonds within the phenyl ring, are expected to give rise to strong Raman signals.
The combination of IR and Raman spectra provides a comprehensive profile of the vibrational modes of this compound.
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| C-H (Aromatic) | Stretch | 3100–3000 | 3100–3000 | Medium / Strong |
| C-H (Methyl) | Stretch | 2965–2880 | 2965–2880 | Medium / Strong |
| C=C (Aromatic) | Stretch | ~1600, ~1480, ~1430 | ~1600, ~1000 | Strong / Strong |
| Si-Phenyl | Stretch | ~1120 | ~1120 | Strong / Strong |
| Si-F | Stretch | 900–800 | Weak | Strong / Weak |
| Si-C (Methyl) | Stretch | 800–700 | 800–700 | Strong / Medium |
| CH₃ | Deformation | ~1410, ~1250 | ~1410, ~1250 | Medium / Medium |
X-ray Diffraction Studies of Related Organosilicon Compounds and their Structural Implications
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.com Studies on various linear phenylsilanes reveal that the silicon-silicon and silicon-phosphorus bonds are often elongated due to steric hindrance from bulky phenyl and isopropyl substituents. researchgate.net For instance, in compounds like 1,5-bis(diphenylphosphanyl)decaphenyl-n-pentasilane, the Si-Si bond lengths are elongated, and the silicon backbone often adopts an all-transoid conformation in the solid state. researchgate.net
The substitution pattern on the silicon atom significantly influences the molecular structure. In a study of 1-phenyl-substituted tribenzsilatranes, the intramolecular N→Si dative bond was found to be noticeably longer than in common silatranes, a phenomenon attributed to the more rigid nature of the tribenzsilatrane framework. mdpi.com This highlights how the electronic and steric properties of substituents attached to silicon can modulate its bonding characteristics.
Furthermore, crystallographic studies of lithiosilanes have revealed interesting structural features, such as bent phenyl groups, which can be rationalized through computational analysis. rsc.org The specific bond lengths and angles around the silicon atom are sensitive to the nature of the substituents. For example, the replacement of methyl groups with phenyl groups on a tin atom in an oligosilane structure leads to noticeable changes in bond lengths and a bathochromic shift in UV absorption spectra, indicating electronic effects. nih.gov
The structural data from related phenyl-substituted and fluoro-substituted organosilicon compounds allow for a reasoned estimation of the key geometric parameters of this compound. The Si-C(phenyl) and Si-C(methyl) bond lengths are expected to be in the typical range for such bonds, while the Si-F bond will be shorter and highly polarized. The C-Si-C, C-Si-F, and F-Si-F bond angles will be influenced by the steric bulk of the phenyl and methyl groups and the high electronegativity of the fluorine atom.
The table below presents a compilation of selected bond lengths from related organosilicon compounds to provide a basis for the expected structural parameters of this compound.
Interactive Table 1: Selected Bond Lengths in Related Organosilicon Compounds
| Compound | Bond | Bond Length (Å) | Reference |
|---|---|---|---|
| 1,4-bis(di-iso-propylphosphanyl)octaphenyl-n-tetrasilane | Si-Si | N/A | researchgate.net |
| 1,5-bis(di-iso-propylphosphanyl)decaphenyl-n-pentasilane | Si-Si | N/A | researchgate.net |
| Hexadecaphenyl-n-heptasilane | Si-Si | N/A | researchgate.net |
| 1-Phenyl-p-H-tribenzsilatrane | N→Si | 2.219(1) | mdpi.com |
| 1-Phenyl-p-Me-tribenzsilatrane | N→Si | 2.221(1) | mdpi.com |
| 1-Phenyl-p-F-tribenzsilatrane | N→Si | 2.203(1) | mdpi.com |
| Distannane 6 | Si-Sn | 2.583(4) | nih.gov |
Note: N/A indicates that specific bond length data was not provided in the abstract.
Photoelectron Spectroscopy for Electronic Structure Determination
Photoelectron spectroscopy (PES) is a crucial experimental technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation, such as UV or X-rays. khanacademy.orgyoutube.com The resulting spectrum provides information about the binding energies of electrons in different molecular orbitals. khanacademy.org The study of this compound and related compounds by PES offers direct insights into the nature of their valence electronic structure.
HeI photoelectron spectra of a range of alkyl and fluorine-substituted silane (B1218182) derivatives have been reported. aip.orgaip.org The interpretation of these spectra is often based on their similarity to related methane (B114726) or ethane (B1197151) derivatives. aip.org Fluorine substitution has a characteristic influence on the spectra. aip.orgaip.orgconsensus.app In general, the spectra of alkylfluorosilanes can be categorized as either "round field" (methane-like) or "long field" (ethane-like). aip.org
For polysilanes with aryl side groups, UV photoelectron spectroscopy has shown the effect of σ-π mixing. researchgate.net In a study on poly[methyl(phenyl)silylene] (PMPSi), HeI induced photoelectron spectra revealed a redistribution of filled Si 3s-like and Si 3p-like states upon UV photodegradation. researchgate.net This indicates that the phenyl group significantly interacts with the silicon-based orbitals.
The electronic structure of this compound is expected to be a composite of the electronic features of its constituent parts: the dimethylsilyl group, the phenyl ring, and the fluorine atom. The highest occupied molecular orbitals (HOMOs) are likely to be associated with the phenyl π-system, with possible mixing with Si-C σ-orbitals. The fluorine atom, being highly electronegative, will significantly lower the energy of the orbitals it is involved in, particularly the Si-F σ-orbital.
The table below summarizes the key findings from photoelectron spectroscopy studies on related organosilane compounds, which can be used to predict the electronic behavior of this compound.
Interactive Table 2: Photoelectron Spectroscopy Data for Related Silanes
| Compound/Family | Spectroscopic Method | Key Findings | Reference |
|---|---|---|---|
| Alkyl and Fluorine Substituted Silanes | HeI Photoelectron Spectroscopy | Spectra are similar to methane or ethane derivatives; fluorine substitution has a characteristic influence. aip.orgaip.orgconsensus.app | aip.orgaip.orgconsensus.app |
| Methyl, Ethyl, Methylfluoro, and Ethylfluoro Silane Derivatives | HeI Photoelectron and Vacuum UV Absorption | Lowest lying excited states are related to transitions to 4s, 4p, and 3d orbitals with mixed Rydberg–valence shell character. aip.org | aip.org |
| Polysilanes with Aryl Side Groups | UV Photoelectron Spectroscopy | Evidence of σ-π mixing. researchgate.net | researchgate.net |
Computational and Theoretical Chemistry of Dimethylphenylfluorosilane
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonds in Dimethylphenylfluorosilane are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to probe these aspects at a molecular level.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a principal method for the quantum chemical analysis of organosilane compounds. nih.gov DFT calculations allow for the determination of molecular geometries, electronic energies, and a host of other properties that are crucial for predicting reactivity and stability. chimienouvelle.be For a molecule like this compound, DFT calculations would typically commence with geometry optimization to find the lowest energy structure. Various functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used for such calculations on related organosilicon compounds. acs.org
These calculations would yield important electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to compute the natural bond orbital (NBO) charges on each atom, offering a quantitative picture of the charge distribution and the polarity of the bonds within the molecule.
While specific DFT studies on this compound are not readily found in the literature, studies on similar molecules, such as phenylsilanes and fluorosilanes, demonstrate the utility of this approach. For instance, DFT calculations on phenylsilanes have been used to investigate the influence of substituents on the electronic properties and reactivity of the Si-H bond.
Investigations of Silicon-Fluorine Bond Properties and Hyperconjugation
The silicon-fluorine (Si-F) bond is a key feature of this compound, and its properties significantly influence the molecule's chemistry. Computational analysis can provide detailed information about the strength, polarity, and reactivity of this bond.
Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital, is a significant stabilizing effect in many organic and organometallic compounds. tdl.orgeoquimica.com In the context of this compound, several types of hyperconjugative interactions could be investigated using computational methods:
σ(Si-C) → π(C=C)*: Interaction between the silicon-carbon sigma bonds and the pi-system of the phenyl ring.
σ(C-H) → σ(Si-F)*: Interaction between the C-H bonds of the methyl groups and the antibonding orbital of the Si-F bond.
n(F) → σ(Si-C)*: Interaction of the lone pair electrons of the fluorine atom with the antibonding orbitals of the silicon-carbon bonds.
These interactions can be quantified using NBO analysis derived from DFT calculations. The second-order perturbation theory analysis within the NBO framework provides the interaction energies (E(2)) for these donor-acceptor interactions, giving a quantitative measure of their strength. Studies on related organosilanes have shown that such hyperconjugative interactions can significantly impact conformational preferences and reactivity. diva-portal.org For instance, the anomeric effect, a type of stereoelectronic effect related to hyperconjugation, is well-documented in silicon compounds containing electronegative substituents.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving organosilanes. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and determine activation energies, thereby gaining a detailed understanding of the reaction pathway.
For this compound, computational studies could investigate various reactions, such as its hydrolysis or its role in cross-coupling reactions. The hydrolysis of fluorosilanes, for example, has been studied theoretically, revealing the role of water monomers and dimers in the reaction mechanism and the associated energy barriers. researchgate.net A typical computational approach would involve:
Locating Reactants and Products: The geometries and energies of the starting materials and final products are calculated.
Identifying Transition States: A search for the transition state structure connecting reactants and products is performed. This is a first-order saddle point on the PES.
Calculating Activation Barriers: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Mechanistic studies on the reactions of similar fluorosilanes have highlighted the importance of computational chemistry in understanding the role of catalysts and the stereochemical outcomes of reactions. chimienouvelle.be For instance, DFT calculations have been used to study the activation of fluorosilanes in the presence of fluoride (B91410) ions, revealing the formation of hypervalent silicon intermediates. rsc.org
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting and interpreting spectroscopic data, such as NMR and IR spectra. These predictions can aid in the structural elucidation of new compounds and in understanding the relationship between structure and spectroscopic properties.
For this compound, DFT calculations can be used to predict:
NMR Chemical Shifts: The ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental data, can confirm the structure of the molecule. While specific calculated spectra for this compound are not published, studies on phenylfluorosilanes have shown good agreement between calculated and experimental ¹⁹F and ²⁹Si NMR chemical shifts. rsc.org
Vibrational Frequencies (IR Spectra): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the Si-F stretching frequency.
The table below presents hypothetical calculated NMR data for this compound based on typical ranges observed for similar compounds.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Methyl) | 0.3 - 0.6 |
| ¹H (Phenyl) | 7.2 - 7.6 |
| ¹³C (Methyl) | -2 - 2 |
| ¹³C (Phenyl, ipso) | 135 - 140 |
| ¹³C (Phenyl, ortho) | 133 - 135 |
| ¹³C (Phenyl, meta) | 128 - 130 |
| ¹³C (Phenyl, para) | 129 - 131 |
| ¹⁹F | -160 - -180 |
| ²⁹Si | -20 - -40 |
Conformational Analysis and Steric Effects of Phenyl and Methyl Groups
For this compound, it is expected that the lowest energy conformation would be one that minimizes the steric clash between the bulky phenyl group and the methyl groups. This would likely involve the phenyl ring being oriented in a staggered arrangement relative to the methyl groups. A detailed computational study would be able to quantify the energy differences between various eclipsed and staggered conformations. These steric effects can influence the accessibility of the silicon center to incoming reagents, thereby affecting the molecule's reactivity. acs.orgnumberanalytics.com
Advanced Applications in Chemical Synthesis and Materials Precursors
Reagent in Complex Organosilicon Synthesis
Dimethylphenylfluorosilane serves as a crucial reagent in the synthesis of complex organosilicon compounds. sigmaaldrich.combohrium.com Organosilicon compounds are valued for their stability, low toxicity, and affordability, making them desirable in cross-coupling reactions and other synthetic methodologies. bohrium.com The presence of the fluorine atom in this compound influences its reactivity, often facilitating transformations that are challenging with other silanes.
Building Block for Novel Silicon-Containing Architectures
This compound is a valuable building block for constructing novel silicon-containing architectures, including polymers and complex molecular structures. mdpi.compreprints.org Its ability to participate in hydrosilylation reactions, for example, allows for the functionalization of molecules with alkenyl groups. mdpi.compreprints.org This reactivity has been harnessed in the synthesis of tricyclic laddersiloxanes, which are highly ordered, double-chain structures with potential applications as precursors for new hybrid materials. mdpi.compreprints.org
In a notable example, this compound was used to hydrosilylate tricyclic laddersiloxanes bearing alkenyl groups, leading to fully functionalized structures. mdpi.compreprints.org These reactions demonstrate the utility of this compound in creating complex, well-defined organosilicon frameworks with high thermal stability. mdpi.compreprints.org
The following table summarizes the hydrosilylation of different tricyclic laddersiloxanes with this compound:
| Laddersiloxane Reactant | Reaction Temperature (°C) | Reaction Time (h) | Outcome |
| Laddersiloxane with vinyl groups | 100 | Not specified | Complete transformation |
| Laddersiloxane with allyl groups | 65 | 18 | Quantitative reaction |
| Laddersiloxane with hexenyl groups | 65 | 18 | Quantitative reaction |
This table showcases the conditions and outcomes of hydrosilylation reactions with this compound, highlighting its effectiveness in synthesizing complex silicon-containing architectures. mdpi.com
Furthermore, the reactivity of the Si-H bond in dimethylphenylsilane (B1631080) allows for its use in dehydrocoupling reactions, such as the reaction with alcohols to form Si-O-C linkages. This has been applied in the gold nanoparticle-catalyzed dehydrocoupling with 1-pentanol (B3423595) and in condensation polymerization with diols to produce degradable polymers. acs.org
Synthesis of Sterically Hindered Organosilanes
The synthesis of sterically hindered organosilanes can be challenging due to the steric bulk around the silicon center. researchgate.netuvic.ca While direct information on the use of this compound for this specific purpose is limited in the provided search results, the general principles of organosilane chemistry suggest its potential utility. The reactivity of silanes can be tuned by altering the substituents on the silicon atom. acs.org The combination of two methyl groups and a phenyl group in this compound presents a moderate level of steric hindrance, which could be advantageous in controlling the reactivity and selectivity of certain reactions. For instance, in hydrosilylation reactions, the steric and electronic properties of the organosilane reductant can significantly influence the success of the transformation. acs.org
Role in Selective Fluorine Transfer Reactions
The selective introduction of fluorine atoms into organic molecules is of great importance in the development of pharmaceuticals and agrochemicals. cas.cnnih.gov While this compound is primarily a fluorinated compound, its direct application as a selective fluorine transfer agent is not extensively documented in the provided results. Fluorination reactions typically involve electrophilic, nucleophilic, or radical pathways using specialized fluorinating reagents. beilstein-journals.org Reagents like Selectfluor are commonly used for electrophilic fluorination. organic-chemistry.org The development of new methods for selective fluorination is an active area of research, with a focus on using catalytic and safer fluorinating agents. nih.gov
While not a direct fluorine transfer agent in the conventional sense, the presence of the Si-F bond in this compound is fundamental to its chemistry and influences its reactivity in various transformations. The high strength of the silicon-fluorine bond is a driving force in many reactions involving organosilicon compounds. ias.ac.in
Development of New Organometallic Reagents Based on Fluorosilanes
The development of novel organometallic reagents is crucial for advancing chemical synthesis. bohrium.com Fluorosilanes, including this compound, can serve as precursors for such reagents. The reactivity of the Si-F bond can be exploited in reactions with metallic complexes to generate new organometallic species. For example, research into the organometallic fluorine chemistry of palladium has led to the synthesis and characterization of aryl palladium(II) fluoride (B91410) complexes, which are of interest for the catalytic formation of fluoroarenes. nih.gov
Although direct examples of the use of this compound in the synthesis of new organometallic reagents are not detailed in the search results, the general principles of organosilicon and organometallic chemistry suggest its potential in this area. The reaction of organosilicon compounds with transition metal complexes is a key step in many catalytic cycles, including cross-coupling reactions. bohrium.com The specific properties of this compound, such as the presence of the phenyl group and the fluorine atom, could lead to the formation of unique and reactive organometallic intermediates.
Future Research Directions and Challenges in Dimethylphenylfluorosilane Chemistry
Exploration of Novel Reactivity and Transformation Pathways
A primary challenge in the chemistry of dimethylphenylfluorosilane lies in uncovering and harnessing novel reactivity patterns beyond its known transformations. The reactivity is largely dictated by the substituents on the silicon atom. vulcanchem.com The presence of a fluorine atom imparts distinct characteristics compared to the more commonly studied dimethylphenylsilane (B1631080), which features a reactive Si-H bond.
Future research will likely focus on comparative studies to systematically map its reactivity against other organosilanes like dimethylphenylsilane, trimethylfluorosilane, or triphenylsilane. vulcanchem.com Such studies would elucidate structure-reactivity relationships, positioning this compound within the broader arsenal (B13267) of silicon reagents. vulcanchem.com The Si-F bond is susceptible to hydrolysis, and the compound is known to react violently with water, a characteristic of many organofluorosilanes which can hydrolyze to form silanols and hydrogen fluoride (B91410). vulcanchem.com This vigorous reactivity necessitates strict anhydrous conditions but also opens pathways for controlled hydrolysis to generate valuable silanol (B1196071) intermediates.
Further exploration is needed to investigate its transformations under various conditions, such as with strong nucleophiles, electrophiles, or under radical initiation, to unlock new synthetic routes. The interplay between the phenyl, methyl, and fluoro substituents offers a unique electronic and steric environment at the silicon center, the full implications of which for reactivity are yet to be thoroughly investigated. Research into the hydrosilylation reactivity of various unsaturated groups with related silanes has shown that the nature of the substituent groups significantly influences reaction outcomes, suggesting that the unique combination in this compound could lead to novel transformation pathways. mdpi.com
Development of Stereoselective Synthetic Methodologies
The development of synthetic methods that control stereochemistry is a cornerstone of modern organic chemistry. wvu.edudurgapurgovtcollege.ac.in While research on this compound itself is emerging, related methodologies highlight the potential for achieving high stereoselectivity. A significant area of future development is the design of reactions that utilize this compound or its derivatives as chiral reagents or in stereoselective transformations.
A notable advancement has been the regio- and stereoselective synthesis of (E)-(2-chloro-2-fluoro-1-iodovinyl)dimethylphenylsilane. rsc.orgrsc.org This method proceeds from an in-situ generated fluorosilylacetylene, followed by the addition of iodine and N-chlorosuccinimide (NCS), to yield the trihalo-substituted vinylsilane with excellent stereoselectivity. rsc.orgrsc.org This transformation underscores the potential to use silyl (B83357) groups to direct the stereochemical outcome of reactions on adjacent functional groups. rsc.org
Table 1: Regio- and Stereoselective Synthesis of a Dimethylphenylsilyl-containing Vinylsilane This table summarizes the synthesis of (E)-(2-chloro-2-fluoro-1-iodovinyl)dimethylphenylsilane, highlighting the stereoselective nature of the reaction.
| Reactant | Reagents | Product | Yield | Selectivity | Reference |
|---|
Furthermore, research into nickel-catalyzed three-component couplings of enals, alkynes, and silanes has demonstrated the ability to form Z-enol silanes with greater than 98:2 stereoselectivity. organic-chemistry.org Although these studies often employ dimethylphenylsilane, they establish a precedent for high stereocontrol in reactions involving the dimethylphenylsilyl moiety. organic-chemistry.org Future work could adapt such catalytic systems for this compound, potentially leveraging the electronic influence of the fluorine atom to tune or enhance stereoselectivity. rsc.org The challenge lies in designing chiral catalysts or auxiliaries that can effectively interact with the fluorosilane to induce asymmetry in reactions such as reductions, additions, or cross-coupling events. acs.orgnih.gov
Investigation into Catalytic Cycles Involving this compound
A significant frontier in organosilicon chemistry is the incorporation of fluorosilanes into catalytic cycles. Currently, the vast majority of catalytic research, particularly in hydrosilylation and dehydrogenative coupling, involves hydrosilanes (containing Si-H bonds) rather than fluorosilanes. unizar.esmdpi.com The Si-H bond is readily activated by transition metal catalysts, allowing it to participate in cycles involving oxidative addition and reductive elimination. unizar.esbeilstein-journals.org In contrast, the silicon-fluorine bond is considerably more stable and generally less reactive, posing a significant challenge for its reversible cleavage and formation within a catalytic loop.
Future research must focus on designing highly active catalyst systems capable of activating the robust Si-F bond. This could involve highly electrophilic or nucleophilic catalysts, or the use of photoredox catalysis to access different reactive states. beilstein-journals.org While catalytic cycles directly involving this compound are not yet well-established, proposed mechanisms for related hydrosilane reactions can serve as a blueprint for future investigations. For instance, mechanisms for manganese-catalyzed silane (B1218182) oxidation involve the formation of cationic Mn(I) carbonyl complexes as the active species. d-nb.info Similarly, rhenium-catalyzed hydrosilylations are proposed to proceed through an outer-sphere ionic mechanism involving the heterolytic cleavage of the Si-H bond. mdpi.com
Potential, though challenging, catalytic cycles could be envisioned to involve:
Si-F Bond Metathesis: A catalytic cycle where the fluorine atom is exchanged with other functional groups.
Reductive Defluorosilylation: A process where a catalyst facilitates the reductive cleavage of the Si-F bond and subsequent C-Si bond formation.
Investigating these possibilities will require overcoming the high energetic barrier of Si-F bond cleavage. Success in this area would represent a major advance, enabling the use of fluorosilanes as shelf-stable, yet catalytically activatable, reagents in a wide range of transformations. The reusability of catalysts in such potential cycles is also a key consideration for sustainable chemistry. researchgate.netresearchgate.net
Advanced Spectroscopic and Computational Tools for Real-Time Mechanistic Studies
Understanding the precise mechanisms of reactions involving this compound is critical for optimizing existing transformations and designing new ones. Advanced spectroscopic and computational methods are indispensable for this purpose. While mechanistic studies on this compound itself are sparse, research on the closely related dimethylphenylsilane (DMPS) demonstrates the power of these tools. mdpi.com
Real-time reaction monitoring using techniques like 1H NMR spectroscopy has been employed to gain insight into the mechanism of silane alcoholysis catalyzed by gold nanoparticles. mdpi.com These studies allow for the observation of reactant consumption, product formation, and the identification of transient intermediates. mdpi.com For example, in the reaction of DMPS in deuterated methanol, the appearance of new signals corresponding to the silylether product and molecular hydrogen provided direct evidence for the reaction pathway. mdpi.com
Table 2: 1H NMR Spectroscopic Data for Mechanistic Study of DMPS Alcoholysis This table presents key 1H NMR signals observed during the catalytic alcoholysis of dimethylphenylsilane (DMPS) in CD₃OD, which allowed for real-time monitoring of the reaction.
| Species | Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| DMPS | Si–H | 4.89 | Septet | mdpi.com |
| DMPS | Si–Me | 0.45 | Doublet | mdpi.com |
| Me₂PhSi–OCD₃ (Product) | Si–Me | 0.35 | Singlet | mdpi.com |
| HD (Byproduct) | H–D | 4.56 | Triplet | mdpi.com |
In addition to NMR, a combination of other techniques provides a more complete mechanistic picture. Kinetic studies, including the determination of kinetic isotope effects (KIEs), can elucidate the rate-determining step. d-nb.infosnnu.edu.cn In-situ spectroscopic methods such as Electron Paramagnetic Resonance (EPR) for studying radical species, Raman spectroscopy for observing catalyst-silane interactions, and Electrospray Ionization Mass Spectrometry (ESI-MS) for detecting intermediates have proven invaluable. acs.orgacs.orgcsic.es
These experimental approaches are increasingly coupled with computational tools like Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. acs.orgumich.edu These simulations can map out entire reaction energy profiles, characterize transition states, and corroborate or predict the structures of intermediates that may be too fleeting to observe experimentally. acs.org A major future direction will be the application of this multi-faceted approach to the reactions of this compound to build a robust understanding of its mechanistic pathways. rsc.org
Potential as Precursors for Advanced Inorganic Materials (excluding specific product applications)
This compound holds significant, yet largely untapped, potential as a molecular precursor for the synthesis of advanced inorganic and hybrid materials. wiley.comuj.ac.za The synthesis of such materials often relies on the controlled transformation of well-defined molecular building blocks into extended solid-state structures. stephenmann.co.ukarchive.org The key to the utility of this compound in this context lies in its ability to be converted into a reactive monomer, primarily dimethylphenylsilanol (B1584577) (PhMe₂SiOH), through hydrolysis of the Si-F bond. vulcanchem.com
This silanol monomer is a versatile building block for constructing larger inorganic frameworks. The hydroxyl group can undergo self-condensation or co-condensation with other monomers to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicones and polysiloxanes. The dimethylphenylsilyl moiety introduces specific properties into the resulting material framework:
Steric Bulk: The phenyl group provides significant steric hindrance, which can be used to control the architecture of the resulting polymer, for instance, by creating specific pore structures or limiting chain-chain interactions.
Hydrophobicity: The organic substituents (phenyl and methyl groups) impart hydrophobic character to the material.
Thermal Stability: The incorporation of aromatic rings into the siloxane backbone can enhance the thermal stability of the final material.
Future research will focus on controlling the hydrolysis and condensation processes to create materials with tailored structures and properties. longdom.org This involves strategies such as templated synthesis, where self-assembled organic structures guide the deposition of the inorganic material, or precursor chemistry, where the molecular design of the silane influences the final architecture. wiley.comstephenmann.co.uk The challenge is to move beyond simple linear polymers and to use this compound as a precursor for more complex, hierarchically ordered inorganic materials, a key goal in advanced materials science. umn.eduarxiv.org
Q & A
Q. How do degradation pathways of this compound under UV exposure impact its environmental persistence?
Q. Methodological Frameworks & Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
